N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)9-11-6-7-5-10-4-3-8(7)12-9/h6,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYCUGCUXXCKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609583 | |
| Record name | N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578713-43-6 | |
| Record name | N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis from Substituted Pyrimidines
-
- 4-Amino-5-bromopyrimidine derivatives
- N-Substituted pyrimidine-4-amines with carbonyl or nitrile substituents at C5
-
- Synthesis of 4-amino-5-bromopyrimidine via bromination of chloropyrimidine
- Substitution with dimethylamine to install the N,N-dimethylamino group
- Cyclization to form the tetrahydropyridopyrimidine ring under controlled conditions (temperature, solvent)
- Purification by recrystallization or chromatography
Michael Addition and Cyclization Route
-
- α,β-Unsaturated esters (e.g., methyl acrylate)
- Malononitrile or methyl cyanoacetate
- Guanidine or substituted guanidines
Functionalization and Final Modifications
N,N-Dimethylation:
Methylation of amino groups can be achieved by reaction with methyl iodide in the presence of a base such as sodium hydride in polar aprotic solvents (e.g., DMF), typically at room temperature for 2 hours.Cross-Coupling Reactions:
For further diversification, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig, Suzuki–Miyaura, Sonogashira) can be employed to introduce aryl or alkynyl substituents at suitable positions on the pyridopyrimidine scaffold.Chlorination and Activation:
Chlorination using POCl3 and pyridine in toluene activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) with amines, facilitating the introduction of the N,N-dimethylamino group.
Data Table Summarizing Key Synthetic Steps and Yields
Research Findings and Considerations
The preformed pyrimidine approach offers higher overall yields and is well-documented in patents and literature, making it suitable for scale-up and industrial synthesis.
The Michael addition and cyclization method provides greater structural diversity, especially at the C4 position, which is crucial for tuning biological activity.
The N,N-dimethylation step is efficiently performed via methyl iodide alkylation under mild conditions, preserving the integrity of the tetrahydropyridopyrimidine core.
Cross-coupling reactions expand the chemical space accessible from the core scaffold, enabling the design of derivatives with enhanced biological properties.
Careful control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrido[4,3-D]pyrimidine core .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrimidine derivatives, including N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine, exhibit notable antimicrobial properties. A study focusing on the synthesis of various pyrimidine derivatives showed that certain compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
- Fungal Strains Tested : Candida albicans, Aspergillus niger.
The synthesized compounds were evaluated using the minimum inhibitory concentration (MIC) method, revealing that some derivatives exhibited activity comparable to established antibiotics like ibuprofen .
Anticancer Potential
This compound has been explored for its anticancer properties. In a study assessing the effects of various pyrido[2,3-d]pyrimidine derivatives on cancer cell lines:
- Cell Lines Tested : IGROV1 (Ovarian Cancer), among others.
- Growth Inhibition Rates : Compounds showed growth inhibition percentages ranging from 64% to 88% at a concentration of 10 μM.
These results suggest that modifications to the pyrido[4,3-D]pyrimidine scaffold can enhance biological activity against cancer cells .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
- N,N-Dimethyl-4-morpholino-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine hydrochloride
- 2-(Pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride
- N-Ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
Uniqueness: N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the N,N-dimethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS No. 2098031-71-9) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 178.23 g/mol
- SMILES Notation : CN(C)C1=NC=C2CNCCC2=N1
- InChIKey : PJYCUGCUXXCKCV-UHFFFAOYSA-N
The compound features a tetrahydropyrido structure which is significant for its interaction with various biological targets.
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds in the pyrido[4,3-d]pyrimidine class have shown inhibitory activity against DHFR, an essential enzyme in nucleotide synthesis, making them potential candidates for anticancer and antimicrobial therapies .
- Tyrosine Kinase Inhibition : Similar derivatives have been reported to inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression . This inhibition could lead to reduced tumor growth and metastasis.
- Ephrin Receptor Targeting : Some pyrido derivatives have been noted for their ability to target ephrin receptors, which are implicated in various cancers due to their role in cell signaling and proliferation .
Therapeutic Potentials
The biological activities of this compound suggest several therapeutic applications:
- Anticancer Agents : The ability to inhibit DHFR and tyrosine kinases positions this compound as a potential anticancer agent.
- Antimicrobial Activity : Given its structural similarities to known antimicrobial agents, further studies could explore its efficacy against bacterial infections.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Q & A
Basic: What are effective methods for synthesizing N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine?
Answer:
Synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted pyridine precursors with amidines or thioureas. Key steps include:
- Intermediate Formation : Cyclization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffolds under acidic conditions (e.g., HCl or H₂SO₄) .
- Dimethylation : Reaction of the primary amine group with methylating agents (e.g., methyl iodide or dimethyl sulfate) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
- Purification : Use of column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the product. Purity is confirmed via HPLC (>95%) and NMR .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How do electronic effects of substituents influence the reactivity of this compound in medicinal chemistry applications?
Answer:
The dimethylamine group at position 2 acts as an electron donor, enhancing nucleophilic reactivity at the pyrimidine ring. For example:
- Electrophilic Substitution : Reactivity at position 4 is favored due to resonance stabilization from the dimethylamine group .
- Pharmacological Implications : Electron-donating groups improve binding affinity to sigma receptors (e.g., σ₁) in neuroprotective studies .
Methodological Note : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reaction sites .
Advanced: How can researchers resolve contradictions in solubility data across different salt forms (e.g., freebase vs. dihydrochloride)?
Answer:
- Salt-Specific Solubility :
- Experimental Validation :
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Freebase : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation .
- Dihydrochloride : Hygroscopic; store in desiccators with silica gel at 4°C. Stability confirmed via TLC after 12 months .
Advanced: How can computational modeling guide the design of derivatives for kinase inhibition studies?
Answer:
- Molecular Docking :
- Target ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Key interactions include H-bonds between the pyrimidine ring and Lys745 .
- SAR Insights :
- Substituents at position 4 (e.g., fluorophenyl) improve hydrophobic interactions with kinase pockets .
- Methyl groups on the tetrahydropyridine ring reduce steric hindrance in binding .
Basic: What synthetic challenges arise during scale-up from milligram to gram quantities?
Answer:
- Byproduct Formation : Dimethylamine overalkylation (e.g., trimethylated impurities) at high temperatures. Mitigate via slow reagent addition and TLC monitoring .
- Purification : Replace column chromatography with fractional crystallization (ethanol/hexane) for cost-effective scale-up .
Advanced: How do structural modifications (e.g., replacing dimethylamine with cyclopropyl) affect biological activity?
Answer:
- Case Study : N-Cyclopropyl analogs show 10-fold higher σ₂ receptor affinity (IC₅₀ = 12 nM vs. 120 nM for dimethylamine) due to improved lipophilicity .
- Methodology :
Advanced: What strategies optimize yield in palladium-catalyzed cross-coupling reactions with this scaffold?
Answer:
- Catalyst Selection : Pd(OAc)₂/XPhos system for Suzuki-Miyaura coupling (aryl boronic acids) achieves >80% yield .
- Solvent Optimization : Use DMF/H₂O (4:1) to enhance solubility of polar intermediates .
- Microwave Assistance : Reduce reaction time from 24 h to 2 h (100°C, 300 W) .
Advanced: How can X-ray crystallography resolve ambiguities in protonation states of the pyrimidine ring?
Answer:
- Case Study : Dihydrochloride salt crystallizes in orthorhombic system (space group Ibca), with protonation confirmed at N1 and N3 via bond-length analysis (N–H = 1.01 Å) .
- Methodology :
- Grow single crystals via slow evaporation (methanol/acetone).
- Refine data using SHELXL; validate protonation via Fourier difference maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
